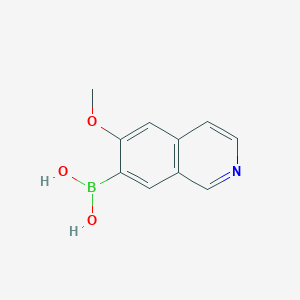
(6-Methoxyisoquinolin-7-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxyisoquinolin-7-yl)boronic acid is an organoboron compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a methoxy-substituted isoquinoline ring. The boronic acid group imparts unique reactivity to the molecule, making it valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxyisoquinolin-7-yl)boronic acid typically involves the borylation of the corresponding isoquinoline derivative. One common method is the palladium-catalyzed borylation of 6-methoxyisoquinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (6-Methoxyisoquinolin-7-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The methoxy group on the isoquinoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenol derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
(6-Methoxyisoquinolin-7-yl)boronic acid has diverse applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (6-Methoxyisoquinolin-7-yl)boronic acid primarily involves its reactivity as a boronic acid. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methoxy group on the isoquinoline ring can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Phenylboronic acid: Another widely used boronic acid in Suzuki-Miyaura coupling.
(4-Methoxyphenyl)boronic acid: Similar structure with a methoxy group on the phenyl ring.
(6-Chloroisoquinolin-7-yl)boronic acid: Similar isoquinoline derivative with a chloro substituent.
Uniqueness: (6-Methoxyisoquinolin-7-yl)boronic acid is unique due to the presence of both the boronic acid group and the methoxy-substituted isoquinoline ring. This combination imparts distinct reactivity and makes it valuable in specific synthetic applications, particularly in the formation of complex organic molecules.
Properties
Molecular Formula |
C10H10BNO3 |
|---|---|
Molecular Weight |
203.00 g/mol |
IUPAC Name |
(6-methoxyisoquinolin-7-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO3/c1-15-10-5-7-2-3-12-6-8(7)4-9(10)11(13)14/h2-6,13-14H,1H3 |
InChI Key |
VDUSVXZZRLOLDM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CN=C2)C=C1OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















